molecular formula C19H13BrClFN2O3S B3571905 N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide

N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide

Cat. No. B3571905
M. Wt: 483.7 g/mol
InChI Key: FTGRVVUDLJXHKX-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide” is a complex organic compound. It contains several functional groups, including an amide, a sulfonyl group, and halogens (bromine, chlorine, and fluorine) attached to aromatic rings .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate aromatic compounds. The bromine, chlorine, and fluorine could be introduced via electrophilic aromatic substitution reactions. The amide and sulfonyl groups might be added through nucleophilic acyl substitution reactions .


Molecular Structure Analysis

The molecule’s structure would be characterized by the presence of two aromatic rings, one of which has a bromine atom and an amide group attached, and the other which has a fluorine atom and a sulfonyl group attached .


Chemical Reactions Analysis

As an aromatic compound with several functional groups, this molecule could participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution, and the amide and sulfonyl groups could undergo nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For example, it would likely be relatively stable due to the aromaticity, and its solubility in various solvents would be affected by the polar amide and sulfonyl groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might include developing more efficient synthesis methods, studying the compound’s reactivity and interactions with other molecules, and investigating potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClFN2O3S/c20-12-1-5-14(6-2-12)23-19(25)17-11-16(9-10-18(17)21)28(26,27)24-15-7-3-13(22)4-8-15/h1-11,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGRVVUDLJXHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide
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N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide
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N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide
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N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide
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N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide
Reactant of Route 6
N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide

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